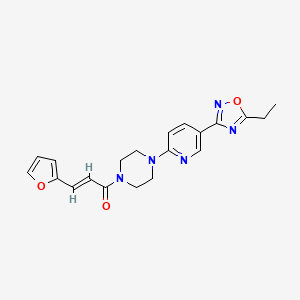

(E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-1-[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-2-18-22-20(23-28-18)15-5-7-17(21-14-15)24-9-11-25(12-10-24)19(26)8-6-16-4-3-13-27-16/h3-8,13-14H,2,9-12H2,1H3/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHPWSTVDDYQCL-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic molecule that incorporates a variety of pharmacologically relevant structural motifs. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features several key structural components:

- Oxadiazole Ring : Known for diverse biological activities including anticancer and antimicrobial properties.

- Pyridine and Piperazine Moieties : Commonly associated with neuropharmacological effects.

- Furan Ring : Exhibits antioxidant properties and can enhance the overall biological activity of the compound.

Biological Activities

Research indicates that derivatives of oxadiazole compounds exhibit a wide range of biological activities. The specific activities associated with the compound include:

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can inhibit tumor growth across various cancer cell lines. For instance:

- Compounds similar to this compound showed significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values ranging from 10 to 50 µM .

Antimicrobial Activity

The oxadiazole moiety has been linked to antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. For example, certain derivatives demonstrated IC90 values between 3.73 to 4.00 µM against M. tuberculosis .

Neuropharmacological Effects

Compounds with piperazine and pyridine rings have been noted for their potential in treating neurodegenerative disorders. They exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's disease treatment. Some derivatives showed IC50 values as low as 12.8 µM against AChE .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and neurodegeneration.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.

- Antioxidant Activity : The furan ring contributes to the antioxidant capacity, potentially protecting cells from oxidative stress.

Data Tables

| Activity Type | Cell Line/Target | IC50/IC90 Value | Reference |

|---|---|---|---|

| Anticancer | HeLa | 10 - 50 µM | |

| Antimicrobial | M. tuberculosis | 3.73 - 4.00 µM | |

| Neuropharmacological | AChE | 12.8 µM |

Case Studies

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives similar to the target compound:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines, revealing promising results that warrant further investigation .

- Neuroprotective Properties : Another research project explored compounds with similar structures for their neuroprotective effects in models of Alzheimer's disease, highlighting their potential as therapeutic agents .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing oxadiazole and piperazine moieties often exhibit significant biological activities. Specifically, studies have shown that derivatives of oxadiazole can possess:

- Antimicrobial Activity : Compounds similar to (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is attributed to their ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

- Anticancer Properties : The presence of furan and oxadiazole rings has been linked to cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can reduce inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial properties of various oxadiazole derivatives, including those related to (E)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-y)piperazin-l-y)-3-(furan -2-y)prop -2-en -l-one). The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another study focused on the cytotoxic effects of oxadiazole derivatives against human cancer cell lines. The findings revealed that certain derivatives exhibited IC50 values in low micromolar ranges, demonstrating their potential as anticancer agents. Mechanistic studies suggested that these compounds induce apoptosis through mitochondrial pathways .

Q & A

Q. What spectroscopic and chromatographic methods confirm the structural integrity and purity of this compound?

The compound's structure is validated using ¹H NMR (proton environments), 13C NMR (carbon skeleton), and high-resolution mass spectrometry (HRMS) . Purity is assessed via reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. UV-Vis spectroscopy (λmax ~300–350 nm) confirms conjugation in the acryloyl group. Recrystallization from DMF/ethanol (1:1) removes polar byproducts .

Q. What synthetic routes optimize the regioselectivity of the 1,2,4-oxadiazole moiety?

The oxadiazole ring is synthesized by cyclizing ethyl amidoxime with activated pyridine-2-carboxylic acid derivatives under microwave-assisted conditions (120°C, 30 min in DMF). EDCI/DMAP coupling agents favor 3-substitution over isomerization. Silica gel chromatography (ethyl acetate/hexane 3:7) isolates isomers with >85% yield .

Q. How is the E-configuration of the acryloyl group confirmed experimentally?

¹H-¹H ROESY experiments detect correlations between the furan β-proton (δ 7.25 ppm) and piperazine H-α protons (δ 3.85 ppm). Variable-temperature NMR (298–323 K) enhances signal clarity. Synthesizing E/Z isomers via Stille coupling and comparing 13C shifts with DFT calculations (deviation <1 ppm) provides absolute confirmation .

Advanced Research Questions

Q. How can contradictory bioactivity data between enzyme assays and cell models be resolved?

Verify compound stability in cell media via LC-MS over 24 hours . Use cellular thermal shift assays (CETSA) to confirm target binding and PAMPA for permeability assessment. Conduct kinome-wide profiling (1 μM concentration) to identify off-target effects .

Q. What computational strategies optimize pharmacokinetics while preserving binding affinity?

DFT calculations (B3LYP/6-311+G(d,p)) predict logP, polar surface area (PSA), and hydrogen-bonding sites. Validate with Caco-2 assays on derivatives (±20 Ų PSA variation). Maintain oxadiazole-pyridine dihedral angles (<15° deviation) to preserve π-π stacking interactions .

Q. How can metabolic stability be improved through structural modifications?

Target:

- Piperazine N-atoms : Add methyl groups to block CYP3A4 oxidation.

- Furan ring : Replace with 3-thiophene to prevent CYP2D6 epoxidation.

- Oxadiazole ethyl group : Fluorinate (CF3) to resist oxidation. Validate using radiolabeled compounds and human CYP isoforms (Supersomes™) .

Q. What crystallization techniques address flexibility in rotatable bonds?

Use vapor diffusion (chloroform/hexane antisolvent) or temperature gradients (40°C → 4°C). Soak in 0.1M K2PtCl4 for heavy-atom derivatization. Collect data at 100K to minimize thermal motion. Solve phases via SIRAS (Rmerge <5%) .

Q. How do molecular dynamics simulations clarify ambiguous binding modes?

Perform 100ns MD simulations (AMBER20) with explicit solvent. Analyze binding pocket conformations via principal component analysis. Validate with mutagenesis (residues in >30% frames) and fluorescence quenching .

Methodological Tables

Q. Table 1: Key Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Oxadiazole cyclization | Microwave, DMF, 120°C, 30 min | +25% | |

| Purification | Ethyl acetate/hexane (3:7) | Purity >98% | |

| Byproduct mitigation | EDCI/DMAP coupling | Isomer reduction |

Q. Table 2: Analytical Validation Criteria

| Technique | Critical Parameters | Acceptance Criteria |

|---|---|---|

| HRMS | Mass accuracy | <2 ppm deviation |

| HPLC-UV | Retention time consistency | RSD <1% (n=5) |

| ¹H NMR | Signal-to-noise ratio | >20:1 (δ 7–8 ppm region) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.